Ethyl 4-ethoxyphenylacetate

Description

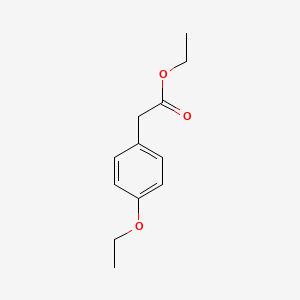

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-11-7-5-10(6-8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWVNVPYBUGYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193775 | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40784-88-1 | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040784881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-ethoxyphenylacetate chemical properties and structure

An In-depth Technical Guide to Ethyl 4-ethoxyphenylacetate: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a distinct member of the phenylacetate ester family. While not as extensively documented as some analogs, its structure suggests significant relevance for researchers in synthetic chemistry and drug development. This document elucidates the compound's chemical structure, predicted physicochemical and spectroscopic properties, and detailed synthetic protocols. Particular emphasis is placed on its relationship to the historical pharmaceutical agent phenacetin, positioning it as a compound of interest for metabolic studies and as a potential synthetic intermediate. The guide is structured to deliver field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction to the Phenylacetate Class

Phenylacetic acid and its esters are a cornerstone of synthetic organic chemistry, valued for their utility as building blocks and for their characteristic sensory profiles, which are often described as honey-like and floral.[1] The substitution pattern on the aromatic ring profoundly influences the molecule's chemical reactivity, polarity, and biological activity. The introduction of an alkoxy group, such as the 4-ethoxy substituent in this compound, can significantly alter these properties.

This guide focuses specifically on this compound, an analog of the well-known flavoring agent ethyl phenylacetate.[1][2] Its core structure is closely related to 4-ethoxyphenylacetic acid, a known compound, and shares a structural motif with phenacetin (N-(4-ethoxyphenyl)acetamide), a former analgesic whose metabolic pathways are of continued interest to toxicologists and drug development professionals.[3][4][5] Understanding the properties and synthesis of this compound provides valuable insights for creating novel pharmaceutical intermediates and for investigating the metabolic fate of related xenobiotics.

Chemical Identity and Structure

Establishing a clear chemical identity is the foundation for all further research. This compound is defined by an ethyl ester functional group linked to a phenylacetic acid core, which is substituted at the para (4-position) with an ethoxy group.

-

IUPAC Name: ethyl 2-(4-ethoxyphenyl)acetate

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol

-

SMILES: CCOC(=O)CC1=CC=C(C=C1)OCC

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on this compound is not widely published. However, its properties can be reliably estimated based on its structure and data from close structural analogs such as Ethyl phenylacetate and Ethyl 4-methoxyphenylacetate.[2][6][7][8]

| Property | Predicted Value / Information | Rationale / Analog Source |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic esters.[1][2] |

| Odor | Likely sweet, fruity, possibly with anise notes | Based on analogs like ethyl phenylacetate (honey-like) and ethyl 4-methoxyphenylacetate.[1][6] |

| Boiling Point (°C) | ~240 - 260 | Higher than ethyl phenylacetate (227-229 °C) due to increased molecular weight and polarity from the ethoxy group.[2][7] |

| Density (g/mL) | ~1.04 - 1.06 at 25 °C | Slightly higher than ethyl phenylacetate (~1.03 g/mL) due to the additional oxygen atom.[2][7][8] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other common organic solvents. | Characteristic of medium-chain esters. The ethoxy group may slightly increase water solubility compared to ethyl phenylacetate but it remains poor.[1] |

| Refractive Index (n20/D) | ~1.500 - 1.505 | Expected to be slightly higher than ethyl phenylacetate (~1.497) due to the ethoxy group.[7] |

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-ethoxyphenylacetic acid. The synthesis of this precursor is a critical first step that requires a multi-stage approach.

Overall Synthetic Strategy

The two-stage synthesis involves first preparing the carboxylic acid from commercially available phenetole, followed by its esterification. This method avoids hazardous reagents like sodium cyanide, which were used in older preparations of related compounds.[9]

Caption: Two-stage synthetic workflow for this compound.

Synthesis of Precursor: 4-Ethoxyphenylacetic Acid

A robust method for preparing 4-ethoxyphenylacetic acid is outlined in patent literature, which focuses on safety and ease of purification.[9]

Step 1: Aromatic Formylation of Phenetole Phenetole is reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction to yield 4-ethoxybenzaldehyde. This electrophilic substitution reaction is highly regioselective for the para position due to the activating, ortho-para directing effect of the ethoxy group.

Step 2: Conversion to α-Hydroxy Acid The resulting 4-ethoxybenzaldehyde is reacted with chloroform under phase-transfer catalysis conditions to generate 4-ethoxy-α-hydroxyphenylacetic acid.[9]

Step 3: Hydrogenolysis to Final Acid The α-hydroxy acid is then subjected to a reduction (hydrogenolysis) reaction to remove the hydroxyl group, yielding the target precursor, 4-ethoxyphenylacetic acid.[9] This three-step process provides a reliable route to the necessary starting material for the final esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 4-ethoxyphenylacetic acid to its ethyl ester. The procedure is self-validating; successful synthesis can be confirmed by the disappearance of the starting acid (monitored by TLC) and the characteristic odor of the resulting ester.

Materials:

-

4-Ethoxyphenylacetic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvents for extraction (e.g., Diethyl Ether, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxyphenylacetic acid and an excess of anhydrous ethanol.

-

Causality: Using a large excess of ethanol drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. The mixture may warm slightly.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This step dilutes the acid and precipitates the water-insoluble ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer two to three times with an organic solvent like diethyl ether.

-

Causality: The ester has much higher solubility in the organic phase, allowing for its separation from water-soluble byproducts and excess ethanol.

-

-

Neutralization: Combine the organic extracts and wash sequentially with:

-

Saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining sulfuric acid catalyst and removes unreacted carboxylic acid as its water-soluble sodium salt.

-

Saturated brine solution. This wash removes residual water from the organic layer and helps to break any emulsions.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the ester. Purity can be assessed by Gas Chromatography (GC) and confirmed by the spectroscopic methods detailed below.

Spectroscopic Analysis

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure and spectral data of closely related compounds.[6][10][11][12][13]

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~1.25 ppm (t, 3H): -O-CH₂-CH₃ (ester) δ ~1.40 ppm (t, 3H): -O-CH₂-CH₃ (ether) δ ~3.55 ppm (s, 2H): Ar-CH₂ -COO- δ ~4.00 ppm (q, 2H): -O-CH₂ -CH₃ (ether) δ ~4.15 ppm (q, 2H): -O-CH₂ -CH₃ (ester) δ ~6.85 ppm (d, 2H): Aromatic protons ortho to ethoxy group δ ~7.15 ppm (d, 2H): Aromatic protons meta to ethoxy group |

| ¹³C NMR | δ ~14 ppm: Ester ethyl -CH₃ δ ~15 ppm: Ether ethyl -CH₃ δ ~41 ppm: Ar-C H₂-COO- δ ~61 ppm: Ester ethyl -C H₂- δ ~63 ppm: Ether ethyl -C H₂- δ ~115 ppm: Aromatic C ortho to ethoxy δ ~126 ppm: Aromatic C ipso to CH₂ δ ~130 ppm: Aromatic C meta to ethoxy δ ~158 ppm: Aromatic C ipso to ethoxy δ ~172 ppm: Ester C =O |

| IR (cm⁻¹) | ~2980-2850: C-H stretching (aliphatic) ~1735-1750: C=O stretching (strong, characteristic ester band)[12] ~1610, 1510: C=C stretching (aromatic ring) ~1250: C-O stretching (aryl ether) ~1180-1050: C-O stretching (ester) |

| Mass Spec (EI) | m/z 208: M⁺ (Molecular ion) m/z 163: [M - OCH₂CH₃]⁺ (Loss of ethoxy radical from ester) m/z 135: [M - COOCH₂CH₃]⁺ (Loss of carbethoxy group) m/z 107: [C₇H₇O]⁺ (Tropylium-like ion from benzylic cleavage) |

Applications and Relevance in Drug Development

While not a commercial drug itself, this compound holds potential value in several areas of pharmaceutical research and development.

Pharmaceutical Intermediate and Scaffolding

Esters of phenylacetic acid are common intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][14] The 4-ethoxy-substituted phenyl ring provides a specific scaffold that can be further functionalized. Its utility as an eco-friendly solvent, a property noted for other phenylacetate esters, could also be relevant in green chemistry approaches to API synthesis.[14]

Relevance to Phenacetin Metabolism

The most compelling application for this compound is in the study of drug metabolism. The historical analgesic phenacetin is N-(4-ethoxyphenyl)acetamide. It is extensively metabolized in the body, primarily to paracetamol (acetaminophen) via O-deethylation and subsequent pathways.[4][15] However, a variety of other metabolic transformations occur.[16][17]

4-Ethoxyphenylacetic acid is a plausible, if minor, metabolite that could arise from pathways involving the deacetylation of phenacetin followed by oxidation of the resulting amine. Having access to a stable ester derivative like this compound allows for its use as:

-

An analytical standard: For developing and validating LC-MS/MS methods to detect and quantify the parent acid (4-ethoxyphenylacetic acid) in biological matrices (e.g., urine, plasma).

-

A tool for toxicological studies: To investigate the potential biological activity or toxicity of this specific metabolic branch of phenacetin, separate from its other metabolites.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, safety precautions must be based on data from structurally similar compounds.

-

GHS Classification (Predicted): Based on analogs like ethyl phenylacetate and ethyl 4-hydroxyphenylacetate, the compound may be classified as:

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is a specialized aromatic ester with significant, though underexplored, potential in the fields of synthetic and pharmaceutical chemistry. This guide has provided a comprehensive technical framework, outlining its chemical identity, predicted properties, and robust synthetic methodologies. Its primary value lies in its role as a potential synthetic intermediate and, more critically, as a key analytical tool for investigating the metabolic pathways of phenacetin and related 4-ethoxyaniline derivatives. The detailed protocols and causal explanations provided herein are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their advanced research and development programs.

References

-

Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84174, Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28310, Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76731, 4-Ethylphenyl acetate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Ethylphenyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

-

Lanza, D. L., et al. (n.d.). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. PMC - NIH. Retrieved from [Link]

-

LinkedIn. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]

-

Mulder, G. J., et al. (n.d.). Reactive metabolites of phenacetin and acetaminophen: a review. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

-

Synapse. (2023). Phenacetin: pharmacokinetics, mechanism of action and clinical applications. Retrieved from [Link]

-

GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Phenacetin?. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

Sources

- 1. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]

- 4. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 6. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. フェニル酢酸エチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 9. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 10. 4-Ethylphenyl acetate | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound Ethyl phenylacetate (FDB010560) - FooDB [foodb.ca]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

- 14. Ethyl Phenylacetate | Sweet Floral Aroma Chemical Supplier [chemicalbull.com]

- 15. researchgate.net [researchgate.net]

- 16. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]

- 19. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.ie [fishersci.ie]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

The Versatile Role of Ethyl 4-Ethoxyphenylacetate in Synthetic Chemistry: A Technical Guide for Researchers

In the landscape of modern chemical research, the utility of a molecule is often defined by its capacity to serve as a versatile building block for more complex structures. Ethyl 4-ethoxyphenylacetate, a seemingly unassuming aromatic ester, epitomizes this principle. While not a household name in the broader scientific community, this compound represents a critical nexus in the synthetic pathways leading to high-value molecules, particularly in the realms of pharmaceuticals and potentially in advanced materials. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the applications, synthesis, and practical considerations surrounding this compound, grounded in established chemical principles and field-proven insights.

Core Chemical Identity and Properties

This compound belongs to the family of phenylacetate esters. Its structure is characterized by a central benzene ring substituted at the para (1,4) positions with an ethoxy group (-OCH₂CH₃) and an ethyl acetate group (-CH₂COOCH₂CH₃). This arrangement of functional groups imparts a unique combination of lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value (Predicted/Analogous) | Source |

| Molecular Formula | C₁₂H₁₆O₃ | - |

| Molecular Weight | 208.25 g/mol | - |

| Appearance | Colorless to pale yellow liquid (predicted) | Analogous to Ethyl Phenylacetate[1] |

| Boiling Point | > 230 °C (predicted) | Analogous to Ethyl Phenylacetate[1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate); sparingly soluble in water. | General ester properties |

Note: As specific experimental data for this compound is not widely published, some properties are inferred from closely related analogs like Ethyl Phenylacetate and Ethyl 4-methoxyphenylacetate.[2]

Primary Research Application: A Key Synthon in Pharmaceutical Development

The most significant application of the 4-ethoxyphenylacetate scaffold lies in its role as a precursor to complex active pharmaceutical ingredients (APIs). While direct citation of this compound is sparse, the closely related acid, 4-ethoxyphenylacetic acid, is a documented intermediate in the synthesis of various pharmaceuticals.[3] This strongly positions the ethyl ester as a protected or activated form of this crucial building block.

Case Study: The Synthesis of Repaglinide Analogs

A compelling line of inquiry points towards the use of phenylacetate derivatives in the synthesis of the antidiabetic drug, Repaglinide.[4] Repaglinide is a non-sulfonylurea insulin secretagogue used in the management of type 2 diabetes.[5] The core structure of Repaglinide contains a substituted benzoic acid moiety linked to a chiral amine side chain.

While the commercial synthesis of Repaglinide itself utilizes a regioisomeric intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, the underlying chemical principles and synthetic strategies are directly translatable to the use of this compound for the creation of novel Repaglinide analogs or other bioactive molecules.[6] The 4-ethoxyphenylacetate unit can be envisioned as a key component in a retrosynthetic analysis, providing the substituted aromatic core.

Caption: Workflow for Fischer Esterification of 4-ethoxyphenylacetic acid.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethoxyphenylacetic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Causality: The use of excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. [7]2. Reaction under Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Self-Validation: The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of a new, less polar product spot on the TLC plate confirms the progress of the esterification.

-

-

Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Causality: The bicarbonate quench neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

-

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of the Precursor: 4-Ethoxyphenylacetic Acid

The starting material, 4-ethoxyphenylacetic acid, can be synthesized from phenetole (ethyl phenyl ether) via a multi-step process involving Vilsmeier-Haack formylation, followed by conversion to the α-hydroxyphenylacetic acid and subsequent reduction. [8] Step-by-Step Methodology:

-

Formylation of Phenetole: React phenetole with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 4-ethoxybenzaldehyde.

-

Conversion to α-Hydroxyphenylacetic Acid: Treat the 4-ethoxybenzaldehyde with chloroform in the presence of a phase-transfer catalyst to produce 4-ethoxy-α-hydroxyphenylacetic acid.

-

Reduction: Reduce the α-hydroxy acid using a suitable reducing agent (e.g., catalytic hydrogenation) to obtain the final product, 4-ethoxyphenylacetic acid. [8] Note: This synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Expected Spectroscopic Data for this compound

While a dedicated public spectrum for this compound is not readily available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds. [9][10][11][12]

-

¹H NMR (in CDCl₃):

-

Triplet (~1.2-1.4 ppm, 6H): Two overlapping triplets from the methyl protons of the two ethyl groups.

-

Singlet (~3.5-3.6 ppm, 2H): Methylene protons of the acetate group (-CH₂-COO).

-

Quartet (~4.0-4.2 ppm, 4H): Two overlapping quartets from the methylene protons of the two ethyl groups (-O-CH₂-).

-

Two Doublets (~6.8-7.2 ppm, 4H): Aromatic protons exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (in CDCl₃):

-

~14-15 ppm: Methyl carbons of the ethyl groups.

-

~40-41 ppm: Methylene carbon of the acetate group.

-

~60-63 ppm: Methylene carbons of the ethoxy groups.

-

~114 ppm and ~130 ppm: Aromatic CH carbons.

-

~127 ppm and ~158 ppm: Aromatic quaternary carbons.

-

~171 ppm: Carbonyl carbon of the ester.

-

-

IR Spectroscopy (liquid film):

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group. [11] * ~1610, 1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching vibration of the ester.

-

-

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) peak at m/z = 208.

-

Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 163) and the formation of a tropylium-like ion (m/z = 121).

-

Conclusion and Future Outlook

This compound stands as a testament to the importance of fundamental building blocks in chemical research. Its primary utility as a synthetic intermediate, particularly in the exploration of new pharmaceutical agents analogous to existing drugs like Repaglinide, underscores its value to the drug discovery pipeline. Furthermore, its structural features suggest a latent potential for application in the development of novel liquid crystalline materials. The synthetic protocols detailed herein provide a robust and verifiable pathway for researchers to access this versatile compound. As the quest for novel molecules with tailored functions continues, the strategic application of intermediates like this compound will undoubtedly remain a cornerstone of innovation in both medicinal chemistry and materials science.

References

-

PubChem. 4-Ethylphenyl acetate. National Center for Biotechnology Information. [Link]

- Google Patents. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

-

FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

-

PubChem. Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Google Patents.

- Google Patents.

-

Research Square. An e cient synthesis of isoxepac and 2- ethylanthraquinone via intramolecular acylation catalyzed by chloroaluminate ionic liqui. [Link]

-

Taylor & Francis Online. Synthesis of Repaglinide Congeners. [Link]

-

Journal of the American Chemical Society. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. [Link]

-

YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

-

AllbizMart.com. Buy Ethyl Phenyl Acetate at Wholesale Price. [Link]

-

ResearchGate. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. [Link]

-

ResearchGate. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

- Google Patents.

-

PubMed. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. [Link]

-

Doc Brown's Chemistry. Interpreting the infrared spectrum of ethyl ethanoate (ethyl acetate). [Link]

-

ResearchGate. An efficient synthesis of isoxepac and 2-ethylanthraquinone via intramolecular acylation catalyzed by chloroaluminate ionic liquids with P2O5. [Link]

-

University of Calgary. Fischer Esterification. [Link]

-

NIST WebBook. Ethyl-4-nitrophenylacetate. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

- Google Patents. CN100445275C - A kind of technique of synthesizing repaglinide.

-

PubMed Central. Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate. [Link]

-

University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

European Patent Office. Process for obtaining olopatadine and intermediates - EP 2145882 A1. [Link]

- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.

Sources

- 1. 苯乙酸乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9 [chemicalbook.com]

- 4. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. cerritos.edu [cerritos.edu]

- 8. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 9. 4-Ethylphenyl acetate | C10H12O2 | CID 76731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl phenylacetate(101-97-3) 1H NMR [m.chemicalbook.com]

- 11. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 4-ethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-ethoxyphenylacetate is a phenylacetic acid derivative with emerging therapeutic potential. This technical guide provides a comprehensive analysis of its core mechanism of action, consolidating current scientific understanding and proposing a well-supported theoretical framework. Synthesizing data from structurally related compounds and established pharmacological principles, this document delineates a prodrug-based mechanism. It is hypothesized that this compound is enzymatically hydrolyzed in vivo to its active metabolite, 4-ethoxyphenylacetic acid. The subsequent pharmacological effects are likely mediated through a multi-target engagement, with a primary focus on anti-inflammatory pathways and potential modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This guide offers in-depth technical insights, detailed experimental protocols to validate these hypotheses, and a robust framework for future research and drug development endeavors.

Introduction: Unveiling the Therapeutic Potential of this compound

Phenylacetic acid derivatives represent a versatile class of compounds with a rich history in medicinal chemistry, giving rise to established drugs such as diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. This compound, a structurally related ester, has garnered interest for its potential pharmacological activities. While direct studies on its mechanism of action are nascent, its structural similarity to other bioactive molecules provides a strong foundation for mechanistic exploration.

This guide puts forth the central hypothesis that this compound functions as a prodrug , a pharmacologically inactive compound that is converted into an active metabolite within the body. This strategy is frequently employed in drug design to enhance bioavailability and optimize pharmacokinetic profiles. We will explore the enzymatic machinery likely responsible for this bioactivation and delve into the putative downstream targets of the active metabolite, 4-ethoxyphenylacetic acid.

The Prodrug Hypothesis: Bioactivation of this compound

The cornerstone of the proposed mechanism of action is the in vivo hydrolysis of the ethyl ester moiety of this compound to yield the corresponding carboxylic acid, 4-ethoxyphenylacetic acid. This biotransformation is a common metabolic pathway for ester-containing drugs and is primarily mediated by a class of enzymes known as carboxylesterases.

The Role of Carboxylesterases

Carboxylesterases (CEs) are a superfamily of serine hydrolases predominantly found in the liver, but also present in various other tissues including the intestine, lungs, and kidneys[2]. These enzymes play a critical role in the detoxification of xenobiotics and the metabolism of a wide array of ester-containing drugs[2][3]. The substrate specificity of human carboxylesterases, particularly hCE1, favors esters with a bulky acyl group and a smaller alcohol moiety[4]. The structure of this compound, with its 4-ethoxyphenylacetyl group (the acyl portion) and ethanol (the alcohol portion), fits this substrate profile, suggesting it is a likely candidate for hydrolysis by CEs. Studies on the related compound, ethyl phenylacetate, have demonstrated its hydrolysis by carboxylesterases from various microbial sources, further supporting this hypothesis[5][6][7].

The proposed bioactivation pathway is depicted in the following workflow:

Putative Mechanisms of Action of 4-Ethoxyphenylacetic Acid

Upon its formation, 4-ethoxyphenylacetic acid is hypothesized to exert its pharmacological effects through one or more downstream mechanisms. Based on the activities of structurally analogous compounds, two primary pathways are proposed: anti-inflammatory action and modulation of PPARγ activity .

Anti-inflammatory Effects

A substantial body of evidence suggests that phenylacetic acid derivatives possess anti-inflammatory properties. The well-established NSAID, diclofenac, is a prime example[1]. The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins[8]. It is plausible that 4-ethoxyphenylacetic acid shares this mechanism.

Furthermore, the inflammatory response is intricately regulated by transcription factors, with Nuclear Factor-kappa B (NF-κB) playing a central role in orchestrating the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2[9]. Several natural and synthetic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

The proposed anti-inflammatory signaling pathway is illustrated below:

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism[10]. PPARγ, in particular, has been identified as a key regulator of inflammation[11]. Agonists of PPARγ, such as the thiazolidinedione class of drugs, have demonstrated potent anti-inflammatory effects[12]. Several studies have explored phenylacetic acid derivatives as potential PPAR agonists[10][13].

Activation of PPARγ can lead to the transrepression of pro-inflammatory transcription factors, including NF-κB, thereby downregulating the expression of inflammatory mediators. This provides a compelling alternative or complementary mechanism for the potential anti-inflammatory effects of 4-ethoxyphenylacetic acid.

The proposed PPARγ-mediated anti-inflammatory pathway is as follows:

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanisms of action, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating and provide quantitative data to support or refute the core hypotheses.

Protocol 1: In Vitro Hydrolysis of this compound

Objective: To determine if this compound is hydrolyzed to 4-ethoxyphenylacetic acid by liver enzymes.

Methodology:

-

Preparation of Liver Microsomes:

-

Obtain liver tissue (e.g., from human donors, rats, or mice) and homogenize in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in carboxylesterases[14].

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

-

-

Hydrolysis Assay:

-

Prepare a reaction mixture containing a known concentration of this compound and the liver microsomal fraction in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

As a negative control, run parallel reactions without the microsomal fraction or with heat-inactivated microsomes.

-

To confirm the involvement of carboxylesterases, include a reaction with a known broad-spectrum carboxylesterase inhibitor.

-

-

Analysis:

-

At each time point, quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of this compound and the appearance of 4-ethoxyphenylacetic acid.

-

Calculate the rate of hydrolysis.

-

Data Presentation:

| Time (minutes) | This compound (µM) | 4-Ethoxyphenylacetic Acid (µM) |

| 0 | 100 | 0 |

| 15 | Experimental Value | Experimental Value |

| 30 | Experimental Value | Experimental Value |

| 60 | Experimental Value | Experimental Value |

| 120 | Experimental Value | Experimental Value |

Protocol 2: PPARγ Receptor Binding Assay

Objective: To assess the binding affinity of 4-ethoxyphenylacetic acid to the PPARγ receptor.

Methodology:

-

Reagents and Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD).

-

A radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone).

-

Unlabeled 4-ethoxyphenylacetic acid at various concentrations.

-

A positive control (e.g., unlabeled Rosiglitazone).

-

Filtration apparatus and glass fiber filters[15].

-

-

Binding Assay:

-

In a multi-well plate, combine the PPARγ LBD, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled 4-ethoxyphenylacetic acid or the positive control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through the glass fiber filters to separate bound from free radioligand[15].

-

Wash the filters to remove non-specifically bound radioligand.

-

-

Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor (4-ethoxyphenylacetic acid or positive control).

-

Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (binding affinity) for 4-ethoxyphenylacetic acid.

-

Data Presentation:

| Compound | IC₅₀ (µM) | Ki (µM) |

| Rosiglitazone (Control) | Experimental Value | Experimental Value |

| 4-Ethoxyphenylacetic Acid | Experimental Value | Experimental Value |

Protocol 3: NF-κB Reporter Gene Assay

Objective: To determine if 4-ethoxyphenylacetic acid can inhibit NF-κB activation in a cellular model of inflammation.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) that is responsive to inflammatory stimuli.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter[16][17]. A co-transfection with a constitutively expressing Renilla luciferase plasmid can be used as an internal control for transfection efficiency and cell viability.

-

-

Cell Treatment:

-

Pre-treat the transfected cells with various concentrations of 4-ethoxyphenylacetic acid for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Include appropriate controls: unstimulated cells, cells stimulated with LPS only, and cells treated with a known NF-κB inhibitor.

-

-

Luciferase Assay:

-

After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system[17].

-

-

Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of NF-κB inhibition by 4-ethoxyphenylacetic acid at each concentration compared to the LPS-stimulated control.

-

Determine the IC₅₀ for the inhibition of NF-κB activation.

-

Data Presentation:

| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB |

| Unstimulated | Experimental Value | - |

| LPS (1 µg/mL) | Experimental Value | 0% |

| LPS + 4-Ethoxyphenylacetic Acid (1 µM) | Experimental Value | Calculated Value |

| LPS + 4-Ethoxyphenylacetic Acid (10 µM) | Experimental Value | Calculated Value |

| LPS + 4-Ethoxyphenylacetic Acid (100 µM) | Experimental Value | Calculated Value |

| LPS + Known Inhibitor | Experimental Value | Calculated Value |

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a prodrug mechanism for this compound, with its bioactivation to 4-ethoxyphenylacetic acid being a critical step for its pharmacological activity. The active metabolite likely engages with multiple targets, with anti-inflammatory effects and PPARγ agonism being the most plausible mechanisms of action.

Future research should focus on:

-

In vivo pharmacokinetic and metabolism studies to definitively confirm the hydrolysis of this compound to 4-ethoxyphenylacetic acid in animal models and eventually in humans.

-

Head-to-head comparative studies of 4-ethoxyphenylacetic acid with known COX inhibitors and PPARγ agonists to elucidate its precise molecular targets and relative potency.

-

In vivo efficacy studies in relevant animal models of inflammation and metabolic diseases to validate the therapeutic potential of this compound.

By systematically addressing these research questions, the full therapeutic utility of this compound can be realized, potentially leading to the development of a novel therapeutic agent for a range of inflammatory and metabolic disorders.

References

-

Torre, P., Converti, A., Domínguez, J. M., Gioielli, L. A., Pitombo, R. N., & Molinari, F. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

-

Ghraieb, R., & Bendayan, R. (2023). PPAR agonists for the treatment of neuroinflammatory diseases. Trends in Pharmacological Sciences. [Link]

-

Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., Doebber, T., Wu, M., Moller, D. E., Tolman, R. L., & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kim, H., & Kim, J. (2021). In vivo and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. [Link]

-

Dahlin, J. L. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Panoutsopoulos, G. I. (2005). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. [Link]

-

Berger, J. P., Akiyama, T. E., & Meinke, P. T. (2005). Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. Journal of Medicinal Chemistry. [Link]

-

Tattikota, S. G. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. JoVE. [Link]

-

(n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

-

Wang, H., et al. (2011). Peroxisome proliferator-activated receptor γ is inhibited by histone deacetylase 4 in cortical neurons under oxidative stress. PubMed. [Link]

-

(n.d.). Binding affinity and selectivity (CB 2 vs. CB 1 ) of different.... ResearchGate. [Link]

-

(n.d.). (PDF) In vivo anti-inflammatory and antinociceptive effects, and in vitro antioxidant, antiglycant and anti-neuroinflammatory actions of Syzygium malaccense. ResearchGate. [Link]

-

(n.d.). Nuclear Receptor Assay Services. Reaction Biology. [Link]

-

(n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. [Link]

-

Johnson-Davis, K. L. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. myADLM.org. [Link]

-

Torre, P., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

-

(n.d.). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for.... ResearchGate. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

-

Wang, J., et al. (2022). Activation of the PPARγ Prevents Ferroptosis-Induced Neuronal Loss in Response to Intracerebral Hemorrhage Through Synergistic Actions With the Nrf2. Frontiers in Cellular Neuroscience. [Link]

-

Al-Hayali, R. A., et al. (2009). Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. PubMed Central. [Link]

-

(n.d.). (PDF) In vitro receptor binding assays. ResearchGate. [Link]

-

Migaud, M., & Potter, P. M. (2016). Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators. PubMed. [Link]

-

(n.d.). Inflammation/NfkB. Signosis. [Link]

-

Zabela, V., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. PubMed. [Link]

-

(n.d.). Polyphenols Extracted from Shanxi-Aged Vinegar Inhibit Inflammation in LPS-Induced RAW264.7 Macrophages and ICR Mice via the Suppression of MAPK/NF-κB Pathway Activation. MDPI. [Link]

-

Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PubMed Central. [Link]

-

Wu, Y., et al. (2007). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). PubMed. [Link]

-

(n.d.). Phenylacetic acid derivative: Significance and symbolism. Synonyms.com. [Link]

-

Torre, P., et al. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. SciELO. [Link]

-

(n.d.). NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [Link]

-

(n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [Link]

-

El-Hawary, S. S., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]

-

(n.d.). Showing Compound Ethyl phenylacetate (FDB010560). FooDB. [Link]

-

(n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed Central. [Link]

-

(n.d.). Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner. Frontiers. [Link]

-

Kojetin, D. J., & Burris, T. P. (2013). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. NIH. [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PubMed Central. [Link]

-

Hatfield, M. J., & Potter, P. M. (2016). Carboxylesterases: General detoxifying enzymes. PubMed. [Link]

-

(n.d.). Nonselective Cox Inhibitors. BrainKart. [Link]

Sources

- 1. brainkart.com [brainkart.com]

- 2. Carboxylesterases: General detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 10. Discovery and Design of Family VIII Carboxylesterases as Highly Efficient Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. realmofcaring.org [realmofcaring.org]

- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 4-ethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for Ethyl 4-ethoxyphenylacetate. This compound, and its core structure, 4-ethoxyphenylacetic acid, are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals. This guide delves into the key synthetic routes, detailing the underlying reaction mechanisms, providing step-by-step experimental protocols, and offering a comparative analysis of the different approaches. The content is structured to provide both historical context and practical, actionable insights for laboratory and process chemists.

Historical Context: A Legacy Rooted in the Dawn of Synthetic Medicinals

The discovery of this compound is intrinsically linked to the rise of synthetic medicinal chemistry in the late 19th century. While a precise date for its first synthesis is not prominently documented, its structural relative, phenacetin (N-(4-ethoxyphenyl)acetamide), was introduced by Bayer in 1887 as one of the first synthetic analgesics and fever reducers.[1][2] The p-ethoxyphenyl moiety was a key pharmacophore of interest during this era, driving the exploration of related derivatives. The synthesis of 4-ethoxyphenylacetic acid, the immediate precursor to its ethyl ester, was a logical progression in the exploration of this chemical space for new therapeutic agents and other applications.[3] Early syntheses were often multi-step procedures, relying on the burgeoning understanding of aromatic substitution reactions.

Foundational Synthetic Methodologies for 4-Ethoxyphenylacetic Acid

The synthesis of this compound is most efficiently considered in two main stages: the construction of the 4-ethoxyphenylacetic acid backbone, followed by the final esterification. The historical and modern approaches to the parent acid have varied, often dictated by the availability and cost of starting materials, as well as considerations of process safety and environmental impact.

The Classical Route: From Phenetole via Chloromethylation and Cyanation

One of the earliest and most direct routes to 4-ethoxyphenylacetic acid begins with phenetole (ethyl phenyl ether). This pathway involves a two-step sequence of chloromethylation followed by cyanation and subsequent hydrolysis.

Caption: Synthesis of 4-ethoxyphenylacetic acid from phenetole.

2.1.1. Step 1: Chloromethylation of Phenetole

The introduction of a chloromethyl group onto the phenetole ring is a classic example of an electrophilic aromatic substitution, specifically the Blanc chloromethylation.[4] The reaction is typically carried out using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde.[5] The ethoxy group of phenetole is an activating, ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product being the major component due to reduced steric hindrance.

Mechanism of Chloromethylation:

The reaction proceeds by the protonation of formaldehyde by the acid catalyst, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring of phenetole. The resulting benzyl alcohol is then rapidly converted to the corresponding benzyl chloride under the reaction conditions.[6]

Experimental Protocol: Chloromethylation of Phenetole

-

To a stirred solution of phenetole in a suitable solvent (e.g., benzene or a halogenated hydrocarbon), add paraformaldehyde and a catalytic amount of zinc chloride.

-

Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for several hours, maintaining the temperature below 10°C.

-

After the reaction is complete (monitored by TLC or GC), pour the mixture into cold water.

-

Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-ethoxybenzyl chloride. Purification can be achieved by vacuum distillation.

2.1.2. Step 2: Cyanation of 4-Ethoxybenzyl Chloride

The conversion of the benzyl chloride to the corresponding nitrile is a nucleophilic substitution reaction. This is typically achieved by reacting the 4-ethoxybenzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide, in a suitable solvent.[4] The use of a phase-transfer catalyst can be beneficial in improving the reaction rate and yield.

Experimental Protocol: Cyanation of 4-Ethoxybenzyl Chloride

-

In a round-bottom flask, dissolve 4-ethoxybenzyl chloride in a suitable solvent such as aqueous ethanol or acetone.

-

Add a solution of sodium cyanide in water. The use of a phase-transfer catalyst like a quaternary ammonium salt is recommended.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude 4-ethoxybenzyl cyanide, which can be purified by vacuum distillation.

2.1.3. Step 3: Hydrolysis of 4-Ethoxybenzyl Cyanide

The final step in this sequence is the hydrolysis of the nitrile to the carboxylic acid. This can be accomplished under either acidic or basic conditions.[7] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid, while basic hydrolysis uses an aqueous solution of a strong base such as sodium or potassium hydroxide, followed by acidification.[8]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Ethoxybenzyl Cyanide

-

To a round-bottom flask, add 4-ethoxybenzyl cyanide and a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Cool the reaction mixture and pour it into ice water.

-

The solid 4-ethoxyphenylacetic acid will precipitate. Collect the solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., water or aqueous ethanol) to obtain the purified acid.

The Willgerodt-Kindler Reaction Route

An alternative approach to 4-ethoxyphenylacetic acid involves the Willgerodt-Kindler reaction of 4-ethoxyacetophenone.[9] This reaction is a powerful method for converting aryl alkyl ketones to the corresponding terminal amides or thioamides, which can then be hydrolyzed to the carboxylic acid.

Caption: Synthesis of 4-ethoxyphenylacetic acid via the Willgerodt-Kindler reaction.

Mechanism of the Willgerodt-Kindler Reaction:

The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of a thioamide, which can then be hydrolyzed to the carboxylic acid.[10]

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

-

In a flask equipped with a reflux condenser, mix 4-ethoxyacetophenone, sulfur, and morpholine.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and add ethanol to precipitate the thioamide.

-

Filter the solid thioamide and wash with cold ethanol.

-

For hydrolysis, suspend the thioamide in an aqueous solution of sodium hydroxide and heat to reflux until the evolution of ammonia ceases.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 4-ethoxyphenylacetic acid.

-

Collect the solid by filtration and recrystallize from a suitable solvent.

The Vilsmeier-Haack Route from Phenetole

A more modern and often safer alternative to the chloromethylation route involves the formylation of phenetole using the Vilsmeier-Haack reaction, followed by a multi-step conversion to the desired acid.[1] This approach avoids the use of highly toxic cyanides.

Caption: Synthesis of 4-ethoxyphenylacetic acid from phenetole via the Vilsmeier-Haack reaction.

Mechanism of the Vilsmeier-Haack Reaction:

The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[11] This electrophile then attacks the electron-rich phenetole ring, and subsequent hydrolysis yields the aldehyde.[12]

Experimental Protocol: Vilsmeier-Haack and Subsequent Steps

-

Formylation: Cool a solution of phenetole in DMF and slowly add phosphorus oxychloride, maintaining a low temperature. After the addition, stir the reaction at room temperature for several hours. Quench the reaction by pouring it into ice water and then basify to hydrolyze the intermediate and precipitate 4-ethoxybenzaldehyde.

-

Conversion to α-hydroxy acid: React the 4-ethoxybenzaldehyde with chloroform in the presence of a phase-transfer catalyst and a strong base.

-

Reduction: The resulting 4-ethoxy-α-hydroxyphenylacetic acid is then reduced to 4-ethoxyphenylacetic acid, for example, by catalytic hydrogenation.

The Final Step: Fischer Esterification

The conversion of 4-ethoxyphenylacetic acid to its ethyl ester is a classic Fischer esterification.[13] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is typically used, and the water formed during the reaction can be removed.[14]

Mechanism of Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester.[15]

Caption: Final esterification step to yield this compound.

Experimental Protocol: Fischer Esterification of 4-Ethoxyphenylacetic Acid

-

In a round-bottom flask, dissolve 4-ethoxyphenylacetic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude this compound can be purified by vacuum distillation.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Intermediates | Advantages | Disadvantages | Typical Overall Yield |

| Chloromethylation/Cyanation | Phenetole | 4-Ethoxybenzyl chloride, 4-Ethoxybenzyl cyanide | Historically established, relatively direct | Use of highly toxic cyanide, chloromethylation can produce carcinogenic byproducts | Moderate |

| Willgerodt-Kindler | 4-Ethoxyacetophenone | Thioamide | Good for converting ketones, avoids highly toxic reagents in the main sequence | Can require harsh reaction conditions (high temperatures), unpleasant odors from sulfur compounds | Moderate to Good |

| Vilsmeier-Haack | Phenetole | 4-Ethoxybenzaldehyde, 4-Ethoxy-α-hydroxyphenylacetic acid | Avoids the use of cyanides, milder conditions for formylation | Multi-step process after formylation | Good |

Conclusion

The synthesis of this compound has evolved from classical, and often hazardous, multi-step procedures to more refined and safer modern methods. The choice of synthetic route depends on a variety of factors including the availability of starting materials, scale of production, and safety and environmental considerations. The historical chloromethylation/cyanation route, while effective, is now often supplanted by methodologies such as the Vilsmeier-Haack reaction sequence which avoids the use of highly toxic reagents. The Willgerodt-Kindler reaction remains a viable option, particularly when the corresponding acetophenone is readily available. The final Fischer esterification is a robust and well-understood transformation. This guide provides the foundational knowledge for researchers to select and implement the most appropriate synthetic strategy for their specific needs.

References

- Bayer. (1887). Introduction of Phenacetin. Elberfeld, Germany.

-

American Chemical Society. (n.d.). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. Retrieved from [Link]

- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

- Google Patents. (n.d.). CN101033176A - A kind of method of synthesizing phenetole.

- Google Patents. (n.d.). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). The Willgerodt Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

-

YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons.

-

Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Retrieved from [Link]

Sources

- 1. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]

- 2. 4-Ethoxyphenylacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Liebigs_Annalen [chemeurope.com]

- 15. Fischer Esterification [organic-chemistry.org]

A Technical Guide to the Physicochemical Characterization of Phenylacetate Derivatives: Focus on Boiling Point and Density Determination

For Distribution to Researchers, Scientists, and Drug Development Professionals

The Significance of Boiling Point in Compound Characterization

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. It is a fundamental physical constant that provides insights into the volatility and intermolecular forces within a substance. For a series of related compounds, the boiling point can be influenced by factors such as molecular weight, branching, and the nature of substituent groups.

Experimental Determination of Boiling Point

For high-boiling organic liquids like Ethyl 4-ethoxyphenylacetate, accurate determination of the boiling point is crucial. Several methods can be employed, with the choice depending on the sample volume and required precision. The distillation method is a highly reliable technique.[1][2]

1.1.1. Protocol for Boiling Point Determination via Simple Distillation

This protocol outlines the steps for determining the boiling point of a liquid using a simple distillation apparatus.

Materials:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips or a magnetic stir bar

-

Clamps and stand

Procedure:

-

Place a small volume (e.g., 5-10 mL) of the liquid sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are securely clamped.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[2]

-

Begin heating the sample gently.

-

Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Continue to monitor the temperature. The boiling point is the stable temperature reading observed during the distillation of the bulk of the liquid.[1][2]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

1.1.2. Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Boiling Points of Structurally Related Compounds

To provide a contextual reference for this compound, the following table summarizes the reported boiling points of structurally similar compounds.

| Compound | Boiling Point (°C) | Source |

| Ethyl phenylacetate | 229 | [3] |

| Ethyl 4-methoxyphenylacetate | Not explicitly found | |

| Ethyl 4-hydroxyphenylacetate | Not explicitly found |

Note: The boiling point is a literature-reported value at standard atmospheric pressure.

Density: A Key Parameter for Formulation and Quality Control

Density is a fundamental physical property defined as the mass of a substance per unit volume.[4] For liquid compounds, density is an important parameter for solvent selection in synthetic chemistry, formulation development in the pharmaceutical industry, and as a quality control metric.

Experimental Determination of Density

The density of a liquid can be determined accurately using various methods. A straightforward and common method involves the use of a graduated cylinder and an analytical balance.[5][6]

2.1.1. Protocol for Density Determination

This protocol provides a step-by-step guide for determining the density of a liquid.

Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

The liquid sample

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately.

-

Measure and record the combined mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[6]

-

Calculate the density of the liquid using the formula: Density = Mass / Volume.[4][7]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[5]

2.1.2. Experimental Workflow for Density Determination

Caption: Workflow for Liquid Density Determination.

Densities of Structurally Related Compounds

The following table presents the densities of compounds structurally related to this compound to serve as a useful reference.

| Compound | Density (g/mL) | Temperature (°C) | Source |

| Ethyl phenylacetate | 1.03 | 25 | [3] |

| Ethyl 4-methoxyphenylacetate | Not explicitly found | ||

| Ethyl 4-hydroxyphenylacetate | Not explicitly found |

Conclusion

The determination of boiling point and density are fundamental steps in the physicochemical characterization of any novel compound. While specific experimental values for this compound are not prevalent in the literature, the methodologies detailed in this guide provide a robust framework for researchers to obtain these critical data points. Adherence to these protocols will ensure the generation of accurate and reproducible results, which are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. Ethyl 4-hydroxyphenylacetate. [Link]

-

PubChem. Ethyl 4-methoxyphenylacetate. [Link]

-

Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

-

Experimental No. (2) Boiling Point Boiling point. [Link]

-

Chemistry LibreTexts. Step-by-Step Procedures for Boiling Point Determination. [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

-

American Chemical Society. Lesson 3.3: Density of Water. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

Sources

Ethyl 4-ethoxyphenylacetate solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of Ethyl 4-ethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy.[1][2][3] This guide provides a detailed examination of the solubility characteristics of this compound, a compound of interest in pharmaceutical research. Due to a scarcity of publicly available empirical data for this specific molecule, this document leverages established physicochemical principles and draws predictive insights from the well-characterized structural analog, ethyl phenylacetate. We will explore the theoretical underpinnings of solubility, present a predicted solubility profile, detail a robust experimental protocol for its determination, and discuss the practical implications for drug development.

Introduction: The Critical Role of Solubility